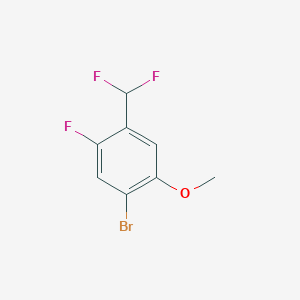

COc1cc(C(F)F)c(F)cc1Br

説明

The compound COc1cc(C(F)F)c(F)cc1Br is a halogenated aromatic derivative with a methoxy group (-OCH₃), bromine (Br), two fluorine (F) atoms, and a difluoromethyl (-CF₂) group attached to a benzene ring. Its molecular formula is C₈H₅BrF₃O, with a molecular weight of 253.02 g/mol. Key physicochemical properties include a calculated logP (XLOGP3) of 2.15 and an estimated solubility of 0.24 mg/mL (logS ≈ -2.99), similar to structurally related halogenated aromatics . The electron-withdrawing effects of the -CF₂ and halogens likely reduce electron density on the aromatic ring, influencing reactivity and intermolecular interactions.

特性

IUPAC Name |

1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQINBJMRBYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of COc1cc(C(F)F)c(F)cc1Br typically involves the bromination of a fluorinated aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile, such as an amine or a thiol.

Oxidation Reactions: The methoxy group in the compound can be oxidized to form a carbonyl group, leading to the formation of a ketone or an aldehyde.

Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution: Formation of substituted aromatic compounds with various functional groups.

Oxidation: Formation of carbonyl-containing compounds, such as ketones and aldehydes.

Reduction: Formation of dehalogenated hydrocarbons.

科学的研究の応用

COc1cc(C(F)F)c(F)cc1Br has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs for treating various diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and signaling pathways.

類似化合物との比較

To contextualize its properties, COc1cc(C(F)F)c(F)cc1Br is compared to three analogs with overlapping structural motifs:

Physicochemical Properties

| Compound | SMILES | Molecular Formula | Molecular Weight | logP (XLOGP3) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|---|

| Target Compound | This compound | C₈H₅BrF₃O | 253.02 | 2.15 | 0.24 | -OCH₃, -CF₂, Br, F |

| 2-Bromo-4,5-difluorobenzaldehyde | O=Cc1cc(F)c(cc1Br)F | C₇H₃BrF₂O | 221.00 | 2.3 | N/A | -CHO, Br, F |

| Nitro-substituted analog | O=N+c1ccc(F)c(Br)c1 | C₆H₃BrFNO₂ | 220.00 | 1.5* | N/A | -NO₂, Br, F |

| (3-Bromo-5-chlorophenyl)boronic acid | B(c1cc(Br)cc(Cl)c1)O | C₆H₅BBrClO₂ | 235.27 | 1.64† | 0.24 | -B(OH)₂, Br, Cl |

*Estimated based on substituent contributions.

†MLOGP value from .

Key Observations :

- The target compound exhibits higher lipophilicity (logP = 2.15) than the nitro analog (logP ≈ 1.5), reflecting the stronger electron-withdrawing nature of -CF₂ compared to -NO₂.

- Solubility is comparable to (3-Bromo-5-chlorophenyl)boronic acid (0.24 mg/mL), likely due to similar halogen content and molecular weight .

Electronic and Reactive Properties

- Electron-Withdrawing Effects: The -CF₂ group in the target compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, -NO₂ in the nitro analog provides even greater deactivation but higher polarity .

- Reactivity : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to (3-Bromo-5-chlorophenyl)boronic acid, which is used in palladium-catalyzed syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。